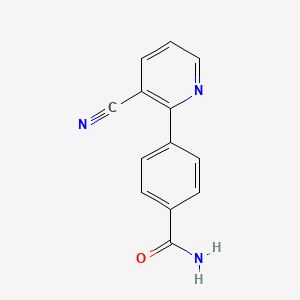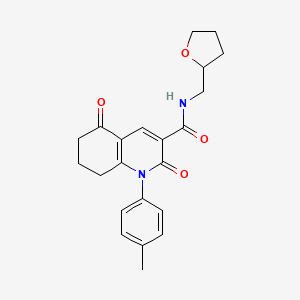![molecular formula C22H19ClN4O5 B4097846 2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide](/img/structure/B4097846.png)
2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide typically involves multiple steps:
Formation of the furan-2-ylcarbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-ylcarbonyl piperazine intermediate.
Coupling with 4-nitrobenzoyl chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioylbenzamide: This compound is similar in structure but contains a carbamothioyl group instead of a nitro group.
4-nitro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide: This compound lacks the chlorine atom but retains the nitro and furan-2-ylcarbonyl piperazine moieties.
Uniqueness
2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5/c23-19-14-17(27(30)31)7-8-18(19)21(28)24-15-3-5-16(6-4-15)25-9-11-26(12-10-25)22(29)20-2-1-13-32-20/h1-8,13-14H,9-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXFIGKIISRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B4097766.png)
![ethyl 4-[(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4097773.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B4097784.png)

![3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4097795.png)
![4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide](/img/structure/B4097805.png)
![2-[1-benzyl-5-oxo-3-(3-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4097812.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one](/img/structure/B4097818.png)
![N-({5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}carbamothioyl)acetamide](/img/structure/B4097828.png)
![2-[(2-hydroxyethyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4097832.png)
![(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B4097839.png)
![6-amino-4-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4097852.png)
![5-(methylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4097855.png)
